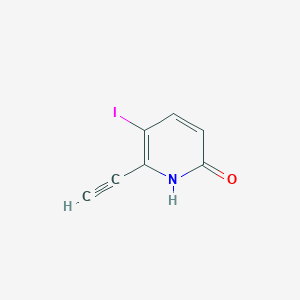

2-Ethynyl-6-hydroxy-3-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4INO |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

6-ethynyl-5-iodo-1H-pyridin-2-one |

InChI |

InChI=1S/C7H4INO/c1-2-6-5(8)3-4-7(10)9-6/h1,3-4H,(H,9,10) |

InChI Key |

QPABNMJBAAYGDN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=O)N1)I |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 2 Ethynyl 6 Hydroxy 3 Iodopyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The presence of the iodo group at the 3-position of the pyridine (B92270) ring makes 2-ethynyl-6-hydroxy-3-iodopyridine an excellent substrate for such transformations.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatization at Iodine

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.gov This reaction is particularly effective for the arylation or heteroarylation of this compound at the iodine-bearing carbon. The general scheme for this reaction involves the coupling of the iodopyridine with an aryl or heteroaryl boronic acid or its corresponding ester. nih.gov

The reaction typically proceeds under mild conditions and demonstrates a high degree of functional group tolerance, which is crucial for the synthesis of complex molecules. nih.govmdpi.com The choice of palladium catalyst, ligand, base, and solvent system can be optimized to achieve high yields of the desired coupled products. mdpi.com For instance, catalysts like Pd(PPh₃)₄ and various phosphine (B1218219) ligands are commonly employed. mdpi.com The resulting 3-aryl or 3-heteroaryl-2-ethynyl-6-hydroxypyridines are valuable intermediates for the synthesis of a variety of more complex heterocyclic structures. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Ethynyl-6-hydroxy-3-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 2-Ethynyl-6-hydroxy-3-(4-methoxyphenyl)pyridine |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 2-Ethynyl-6-hydroxy-3-(thiophen-2-yl)pyridine |

This table is a generalized representation and specific reaction conditions and yields would need to be determined experimentally.

Sonogashira Coupling for Alkynyl Derivatization at Iodine

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govbeilstein-journals.org In the context of this compound, this reaction allows for the introduction of a second alkynyl group at the 3-position, leading to the formation of 3-alkynyl-2-ethynyl-6-hydroxypyridines.

This transformation is highly valuable for the synthesis of conjugated diynes and other poly-ynes, which are of interest in materials science and medicinal chemistry. scirp.org The reaction conditions are generally mild, and a variety of terminal alkynes can be employed, offering a broad scope for derivatization. scirp.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 2-Ethynyl-6-hydroxy-3-(phenylethynyl)pyridine |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 2-Ethynyl-6-hydroxy-3-((trimethylsilyl)ethynyl)pyridine |

| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos | --- | DBU | Toluene | 3-(3-Hydroxyprop-1-yn-1-yl)-2-ethynyl-6-hydroxypyridine |

This table is a generalized representation and specific reaction conditions and yields would need to be determined experimentally.

Heck Coupling Applications

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgmdpi.com This reaction can be applied to this compound to introduce alkenyl substituents at the 3-position. The products of this reaction, 3-alkenyl-2-ethynyl-6-hydroxypyridines, are useful intermediates for further synthetic manipulations.

The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org A variation of this reaction is the reductive Heck reaction, where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a C-H bond instead of undergoing β-hydride elimination. nih.gov This allows for the hydroarylation of alkenes and the formation of alkyl-aryl linkages. nih.gov

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal ethynyl group at the 2-position of the pyridine ring is a key functional group that can undergo a variety of chemical transformations, including addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrohalogenation, Hydration)

The triple bond of the ethynyl group is susceptible to addition reactions. For instance, hydrohalogenation, the addition of hydrogen halides (HX), can convert the alkyne to a vinyl halide or, with a second equivalent, a geminal dihalide. masterorganicchemistry.comyoutube.com The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. youtube.comscienceready.com.au

Hydration, the addition of water across the triple bond, can also occur, usually in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction initially forms an enol, which then tautomerizes to the more stable keto form, resulting in a methyl ketone. The regioselectivity of hydration also generally follows Markovnikov's rule. libretexts.orgresearchgate.net

Cycloaddition Reactions (e.g., Click Chemistry Potential)

The terminal alkyne functionality of this compound makes it a prime candidate for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govijpsjournal.com

The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govinterchim.fr The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science. nih.govmedchem101.com The mild reaction conditions and high yields make this a particularly attractive transformation. ijpsjournal.commedchem101.com

Polymerization Reactions (e.g., Poly(2-ethynyl-N-iodopyridinium iodide))

The presence of both a pyridine nitrogen and an ethynyl group on the same scaffold enables this compound to undergo polymerization. A key example of this reactivity is the in-situ preparation of poly(2-ethynyl-N-iodopyridinium iodide), an ionic conducting material. While the precise mechanism for the polymerization of the hydroxy-substituted variant is not detailed in available literature, the name of the resulting polymer suggests a process involving the quaternization of the pyridine nitrogen and subsequent polymerization involving the ethynyl group. This type of polymerization can lead to conjugated polymers with interesting electrochemical and electro-optical properties.

Reactions of the Hydroxyl Group

The hydroxyl group at the C6 position imparts significant reactivity, primarily through derivatization and its central role in the molecule's tautomeric equilibrium.

The 6-hydroxy-substituent can undergo reactions typical for phenols and, more specifically, for hydroxypyridines. This includes O-alkylation (etherification) and O-acylation (esterification). However, the reactivity is complicated by the molecule's tautomeric nature (see 3.3.2), which makes N-alkylation and N-acylation of the corresponding pyridone form a competing and often dominant pathway.

Studies on related hydroxypyridine systems have demonstrated that specific N-alkylation can be achieved by reacting 2-hydroxypyridines with organohalides under catalyst- and base-free conditions, yielding N-alkylated 2-pyridone products with high selectivity. acs.org Furthermore, copper-based catalysts have been successfully employed for the N-arylation of 2- and 4-hydroxypyridines and, notably, the O-arylation of 3-hydroxypyridines with aryl halides. acs.org This suggests that selective O-derivatization of the 6-hydroxyl group on this compound would likely require carefully optimized conditions, possibly using metal catalysis, to favor reaction at the oxygen over the nitrogen of the pyridone tautomer.

A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomers: the aromatic 2-hydroxypyridine (B17775) form and the non-aromatic 2-pyridone form. nih.govrsc.org This equilibrium is a well-documented phenomenon for 2-hydroxypyridine and its derivatives. nih.govwuxibiology.com

The position of this equilibrium is highly sensitive to the environment, particularly the polarity of the solvent. wuxibiology.comsemanticscholar.org In the gas phase or in non-polar solvents like cyclohexane, the hydroxypyridine form can be significantly present or even favored. nih.gov However, in polar solvents and in the solid state, the equilibrium overwhelmingly favors the more polar 2-pyridone form. nih.govsemanticscholar.org This shift is driven by the pyridone's ability to be stabilized by polar and protic solvents through hydrogen bonding. wuxibiology.com The electronic effects of the iodo and ethynyl substituents also influence the precise position of the tautomeric equilibrium. researchgate.net

| Solvent | Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) | Predominant Form |

| Gas Phase | ~0.3 | 2-Hydroxypyridine |

| Cyclohexane | 0.4 - 1.7 | Mixture |

| Chloroform | 2.5 | 2-Pyridone |

| Acetonitrile | 19 | 2-Pyridone |

| Water | 910 | 2-Pyridone |

Table adapted from theoretical and experimental studies on the 2-hydroxypyridine/2-pyridone system. nih.govwuxibiology.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction less common for carbocyclic aromatic rings like benzene. acs.org This reaction involves the displacement of a leaving group, in this case, the iodide at the C3 position, by a nucleophile.

SNAr reactions on pyridine are most facile at the C2, C4, and C6 positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. acs.orgsci-hub.se The C3 position, being meta to the nitrogen, is significantly less activated towards SNAr. sci-hub.se Therefore, displacing the 3-iodo substituent on this compound is expected to be challenging and require forcing conditions or specialized activation methods, such as the use of Lewis acids or conversion of the pyridine to a more reactive pyridinium (B92312) salt. nih.govresearchgate.net The relative reactivity of halopyridines in SNAr often follows the order F > Cl > Br > I, suggesting that the C-I bond cleavage is part of the rate-determining step for many nucleophiles. sci-hub.se

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity paramount in its synthetic applications. nih.govnih.gov A chemist can strategically target one functional group while preserving the others by carefully selecting reagents and reaction conditions. youtube.com

The principal reactive sites are:

C3-Iodo Bond : Susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and, under specific conditions, SNAr.

C2-Ethynyl Group : The terminal alkyne C-H bond is acidic and can be deprotonated to form an acetylide for coupling reactions. The triple bond itself can undergo addition reactions.

C6-Hydroxyl/Pyridone Group : The oxygen atom of the hydroxy tautomer and the nitrogen atom of the pyridone tautomer are both nucleophilic and can undergo alkylation, acylation, or arylation.

Pyridine Nitrogen : Can act as a base or nucleophile, leading to quaternization.

Achieving selectivity requires a nuanced approach. For instance, a palladium-catalyzed Sonogashira coupling with a terminal alkyne would likely react selectively at the C-I bond over the ethynyl C-H bond. Conversely, a copper-catalyzed coupling could favor reaction at the alkyne. Derivatizing the hydroxyl group might be achieved with an acyl chloride, while a strong nucleophile under harsh conditions would be needed to attempt an SNAr reaction at the C3 position. The ability to perform these transformations selectively makes this molecule a versatile building block for the synthesis of complex, polysubstituted pyridines. nih.gov

| Reactive Site | Position | Type of Reaction | Potential Reagents |

| Iodo Group | C3 | SNAr, Cross-Coupling | Strong Nucleophiles, Pd/Cu catalysts |

| Ethynyl Group | C2 | Deprotonation-Coupling, Addition | Organometallics, Halogens |

| Hydroxyl/Pyridone | C6 | O/N-Alkylation, O/N-Acylation | Alkyl halides, Acyl chlorides |

| Pyridine Nitrogen | N1 | Quaternization, Coordination | Alkylating agents, Lewis acids |

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to elucidating the molecular structure of novel compounds. For a molecule such as 2-Ethynyl-6-hydroxy-3-iodopyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible spectroscopy would be required for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

A detailed search of scientific databases and literature reveals a lack of specific, published ¹H and ¹³C NMR spectroscopic data for this compound. While data for related structures such as 2-iodo-3-hydroxypyridine chemicalbook.comchemicalbook.com and 2-ethynyl-6-methylpyridine (B1317574) exist, a direct experimental analysis of the title compound is not presently available in the public domain.

For a theoretical analysis, the ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the hydroxyl proton, and the acetylenic proton. The chemical shifts and coupling constants would be influenced by the electronic effects of the iodo, hydroxyl, and ethynyl (B1212043) substituents. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework, including the characteristic shifts for the sp-hybridized carbons of the ethynyl group and the substituted carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Theoretical) No experimental data is currently available. This table is for predictive purposes only.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | --- | --- |

| Hydroxyl-H | --- | --- |

| Acetylenic-H | --- | --- |

| Pyridine-C | --- | --- |

Infrared (IR) and Raman Spectroscopy

Comprehensive IR and Raman spectroscopic data for this compound are not found in the reviewed literature. These vibrational spectroscopy techniques would be invaluable for identifying the functional groups within the molecule.

Key expected vibrational modes would include:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C≡C stretching: A sharp, weak to medium band in the IR spectrum around 2100-2260 cm⁻¹ for the alkyne. This band is often stronger in the Raman spectrum.

≡C-H stretching: A sharp band around 3300 cm⁻¹ in the IR spectrum.

C-I stretching: A band in the far-IR region, typically below 600 cm⁻¹.

Pyridine ring vibrations: A series of characteristic bands in the fingerprint region (1600-1400 cm⁻¹) of the IR and Raman spectra.

Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data for this compound has not been reported. HRMS would be essential for confirming the elemental composition of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Table 2: Theoretical HRMS Data for this compound No experimental data is currently available. This table is for predictive purposes only.

| Formula | Molecular Weight | Predicted Exact Mass [M+H]⁺ |

|---|

UV-Visible Spectroscopy

There is no specific UV-Visible absorption data available for this compound in the scientific literature. The UV-Visible spectrum would be dictated by the electronic transitions within the substituted pyridine system. The presence of the ethynyl and iodo groups, along with the hydroxyl group, would be expected to influence the absorption maxima (λmax) compared to unsubstituted pyridine. Computational studies on related substituted pyridines suggest that such substitutions can lead to shifts in the absorption bands. uq.edu.aursc.org

X-ray Crystallography for Solid-State Structure Elucidation

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in published literature. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding involving the hydroxyl group. While crystal structures of related iodinated pyridines and other substituted pyridines have been reported, nih.govresearchgate.netresearchgate.netmdpi.com this data cannot be directly extrapolated to the title compound.

Computational Chemistry and Quantum Mechanical Investigations

A dedicated computational study on the electronic structure, geometry, and spectroscopic properties of this compound has not been identified in the current body of scientific literature. However, computational methods, such as Density Functional Theory (DFT), have been successfully applied to understand the properties of similarly substituted molecules. uq.edu.aursc.orgresearchgate.net Such studies on this compound could predict its NMR, IR, and UV-Vis spectra, as well as provide insights into its molecular orbital energies and electronic distribution. These theoretical investigations would be a valuable precursor or complement to future experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

DFT studies on substituted pyridines have shown that substituents significantly affect the charge density on the nitrogen atom and the geometrical parameters of the ring. researchgate.net For instance, electron-withdrawing groups can alter the C=N bond length and the C2-N-C6 bond angle. researchgate.net The ethynyl group (-C≡CH) is known to have an interesting effect on the electronic properties of the pyridine ring, influencing its ability to act as an electron donor. researchgate.net

The stability of the molecule can be assessed by calculating the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger gap generally implies higher stability and lower chemical reactivity. In studies of related benzoxazine (B1645224) monomers containing pyridine, the introduction of a bromine atom was found to modify the HOMO-LUMO energy gaps. acs.org A similar investigation for this compound would reveal the electronic influence of the iodine atom. DFT calculations can also map the molecular electrostatic potential (MESP), which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridine (Note: This data is representative, based on studies of similar compounds, and not specific to this compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates electronic stability and chemical reactivity. acs.org |

| Dipole Moment | 3.1 D | Measures the polarity of the molecule. |

| Charge on N atom | -0.45 e | Indicates the electron density on the nitrogen, affecting its basicity and coordination ability. researchgate.net |

Conformational Analysis and Tautomerism Studies

The compound this compound can exist in two tautomeric forms: the 2-hydroxy-pyridine form and the 2-pyridone form. The equilibrium between these two forms is a critical aspect of its chemistry, influencing its structure, reactivity, and biological activity. Computational studies are essential for determining the relative stability of these tautomers.

For the parent 2-hydroxypyridine (B17775), computational investigations have confirmed the slight prevalence of the lactim (hydroxy) form in the gas phase. researchgate.net However, the stability is highly sensitive to the solvent and the nature of other substituents on the ring. researchgate.net In the case of this compound, the electronic effects of the iodo and ethynyl groups would modulate this equilibrium. Theoretical calculations can quantify the energy difference between the hydroxy and pyridone forms, predicting which tautomer is more stable under different conditions.

Conformational analysis would focus on the orientation of the ethynyl and hydroxyl groups. While the pyridine ring itself is planar, rotation around the C-C bond of the ethynyl group and the C-O bond of the hydroxyl group could lead to different conformers. DFT optimization studies, like those performed on 2-pyridone derivatives, can identify the most stable conformer by finding the geometry with the lowest energy. nih.gov Studies on similar structures show that intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. nih.gov

Table 2: Illustrative Tautomerization Energy for a Substituted 2-Hydroxypyridine (Note: The values are hypothetical examples to illustrate the output of such a study.)

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (Gas Phase) | Key Feature |

| 2-Hydroxy-pyridine form | 0.00 | ~60% | Aromatic OH group. |

| 2-Pyridone form | +0.75 | ~40% | Carbonyl group (C=O). researchgate.netnih.gov |

Reaction Mechanism Studies and Transition State Analysis

Understanding the reactivity of this compound requires detailed knowledge of its potential reaction pathways. Computational chemistry allows for the in-silico exploration of reaction mechanisms, providing insights that can be difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For example, in reactions involving the functionalization of the pyridine ring, DFT can be used to calculate the activation energies for substitution at different positions. nih.gov For this compound, one could study the mechanism of electrophilic or nucleophilic substitution, the reactivity of the ethynyl group (e.g., in click chemistry or cross-coupling reactions), or the substitution of the iodine atom.

Transition state analysis is key to determining the rate-limiting step of a reaction. By calculating the structure and energy of the transition state, chemists can predict the feasibility of a proposed mechanism. For instance, in the nickel-catalyzed proton reduction involving pyridinethiolate ligands, DFT calculations were used to explore the free energy changes along the reaction coordinate, identifying the most favorable pathway. nih.gov A similar approach for this compound could elucidate its behavior in catalytic cycles or synthetic transformations.

Molecular Dynamics Simulations

While DFT calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time in a condensed phase (e.g., in a solvent like water or DMSO). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes.

For this compound, an MD simulation would reveal how the molecule interacts with surrounding solvent molecules, how its conformation fluctuates over time, and the stability of any intramolecular hydrogen bonds. This is particularly relevant for understanding its properties in a biological context. For example, MD simulations have been used to study the stability of 2-pyridone derivatives when bound to biological targets like the COVID-19 main protease, showing how the ligand-protein complex behaves over a timescale of nanoseconds. nih.gov Such simulations could predict the stability of this compound in a protein's active site, providing insights for drug design.

Studies on Spectroscopic Properties (e.g., IR, NMR chemical shifts prediction)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the stretching and bending modes of the chemical bonds. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to vibrations like the O-H stretch, the C≡C stretch of the ethynyl group, C=O stretch (in the pyridone tautomer), and various pyridine ring vibrations. Comparing the theoretical spectrum with the experimental one can confirm the molecule's structure and predominant tautomeric form. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can be correlated with experimental data to assign the signals in the NMR spectra definitively. For a molecule with multiple substituents like this compound, theoretical predictions are invaluable for resolving complex or overlapping signals.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Pyridine Derivative (Note: This table demonstrates the typical correlation between calculated and observed data and is not specific to this compound.)

| Data Type | Atom/Group | Predicted Value | Experimental Value |

| ¹³C NMR | C=O (pyridone) | 165.2 ppm | 164.8 ppm |

| C-I | 95.8 ppm | 95.1 ppm | |

| ¹H NMR | O-H | 11.5 ppm | 11.8 ppm |

| Ring H | 7.2 ppm | 7.4 ppm | |

| IR Frequency | O-H stretch | 3450 cm⁻¹ | 3435 cm⁻¹ |

| C≡C stretch | 2110 cm⁻¹ | 2105 cm⁻¹ |

Applications in Chemical Sciences Excluding Clinical/biological Efficacy

Role as a Versatile Synthetic Building Block and Precursor

The strategic placement of three distinct and orthogonally reactive functional groups renders 2-ethynyl-6-hydroxy-3-iodopyridine a powerful building block for organic synthesis. The iodo group serves as a classical handle for metal-catalyzed cross-coupling reactions, the terminal alkyne is ready for a host of transformations including cycloadditions and further couplings, and the hydroxypyridine tautomer allows for modifications such as O-alkylation or conversion to a triflate for additional coupling strategies.

The proximate positioning of the ethynyl (B1212043) and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. Specifically, it is well-suited for constructing the furo[2,3-c]pyridine scaffold, a structural motif found in various pharmacologically relevant molecules. This transformation can be achieved via a 5-endo-dig cyclization, a process that is often facilitated by transition metal catalysts (e.g., copper, silver, gold, or palladium).

The reaction proceeds by activation of the alkyne by a metal catalyst, which is then attacked by the nucleophilic hydroxyl group. This cyclization would yield a 3-iodofuro[2,3-c]pyridine. The preservation of the iodine atom during this process is a significant synthetic advantage, as it remains available for subsequent functionalization, allowing for the introduction of diverse substituents at the 3-position of the newly formed furo[2,3-c]pyridine ring system through various palladium-catalyzed cross-coupling reactions. Syntheses of related furopyridine isomers often employ palladium- and copper-catalyzed reactions involving Sonogashira couplings followed by heteroannulation nih.gov.

The true synthetic potential of this compound lies in its capacity to serve as a platform for creating diverse and complex molecular architectures. The differential reactivity of its functional groups allows for a programmed, stepwise approach to molecular construction.

The Iodo Group : As the most reactive site for many cross-coupling reactions, the C3-iodo substituent is a prime location for introducing aryl, heteroaryl, vinyl, or alkyl groups. This is typically achieved through well-established methods like Suzuki, Stille, Heck, and Sonogashira couplings wikipedia.orgchempanda.comorganic-chemistry.orgscirp.orglibretexts.org. For instance, a Sonogashira coupling at this position could generate a di-alkynylpyridine derivative.

The Ethynyl Group : The terminal alkyne at the C2-position is also a versatile handle. It can participate in its own Sonogashira couplings, copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazoles, or various other pericyclic reactions.

The Hydroxyl Group : The C6-hydroxyl group can be readily alkylated or acylated. Alternatively, it can be converted into a triflate (–OTf), transforming it from a nucleophilic to an electrophilic site. This triflate group can then participate in a second, different cross-coupling reaction, enabling the sequential introduction of two different substituents at the C3 and C6 positions.

This multi-faceted reactivity allows chemists to build elaborate, highly-functionalized pyridine (B92270) derivatives from a single, well-defined starting material, which is a highly desirable feature in combinatorial chemistry and drug discovery programs.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Position | Reaction Type | Potential Product |

| Iodo | C3 | Suzuki Coupling | 3-Aryl-2-ethynyl-6-hydroxypyridine |

| Iodo | C3 | Sonogashira Coupling | 3-Alkynyl-2-ethynyl-6-hydroxypyridine |

| Iodo | C3 | Heck Coupling | 3-Vinyl-2-ethynyl-6-hydroxypyridine |

| Iodo | C3 | Buchwald-Hartwig Amination | 3-Amino-2-ethynyl-6-hydroxypyridine |

| Ethynyl | C2 | Intramolecular Cyclization | 3-Iodofuro[2,3-c]pyridine |

| Ethynyl | C2 | Click Chemistry (with azide) | 2-(1,2,3-Triazol-4-yl)-6-hydroxy-3-iodopyridine |

| Hydroxyl | C6 | O-Alkylation | 2-Ethynyl-6-alkoxy-3-iodopyridine |

| Hydroxyl | C6 | Conversion to Triflate | 2-Ethynyl-6-(triflyloxy)-3-iodopyridine |

Integration into Organometallic Chemistry

The electronic properties and coordination capability of the pyridine ring, combined with the appended functional groups, make this compound and its derivatives attractive candidates for use in organometallic chemistry.

In ligand design, the pyridine nitrogen atom is a classic Lewis basic site for coordination to a wide range of transition metals. The introduction of a pyridine moiety into a ligand framework can increase conformational rigidity and influence the thermodynamic and kinetic properties of the resulting metal complexes unimi.it. Derivatives of this compound can serve as versatile ligands:

N-Monodentate Ligands : The parent molecule can act as a simple N-monodentate ligand. The substituents at the 2, 3, and 6 positions can be used to systematically tune the steric and electronic properties of the metal center. For example, replacing the iodo group with electron-donating or electron-withdrawing groups via cross-coupling can modulate the electron density at the metal, thereby influencing its catalytic activity or spectroscopic properties.

Bidentate and Polydentate Ligands : The ethynyl and hydroxyl groups can be elaborated into further coordinating sites. For example, the ethynyl group could be coupled to another donor group (like another pyridine or a phosphine) to create a bidentate 'pincer' or chelating ligand. The rigid pyridine backbone is advantageous for creating pre-organized ligand architectures that can enforce specific geometries upon coordination. Organobimetallic complexes involving ethynylpyridyl ligands have been successfully synthesized and studied nih.gov.

Metal complexes derived from pyridine-based ligands are widely used as catalysts for a variety of organic transformations. The ability to fine-tune the ligand sphere is critical for optimizing catalytic performance. The substitution pattern of this compound allows for such tuning nih.gov.

Complexes formed from this scaffold could find potential applications in various catalytic processes. For instance, by introducing a chiral substituent through reaction at the iodo or ethynyl position, one could synthesize chiral ligands. Metal complexes of these chiral ligands could then be applied in asymmetric catalysis, where the tailored steric and electronic environment around the metal center is crucial for achieving high enantioselectivity. Pyridine-containing macrocyclic complexes have shown promise in stereoselective C-C and C-O bond-forming reactions unimi.it. While specific applications of this particular compound are not yet documented, its structure is analogous to other pyridyl ligands that have proven effective in catalytic sulfoxidation, epoxidation, and cross-coupling reactions nih.gov.

Potential in Materials Science and Molecular Electronics

The convergence of a rigid aromatic system (pyridine) with a linear, π-conjugated rod (the ethynyl group) makes this compound a promising building block for functional organic materials. Such molecules are of interest for applications in molecular electronics, optoelectronics, and polymer science.

The extended π-system of ethynylpyridines can facilitate charge transport, making them candidates for use as molecular wires or as components in organic semiconductors. The hydroxyl and iodo groups serve as valuable anchor points for polymerization or for grafting the molecule onto surfaces, such as gold or silicon, to create self-assembled monolayers (SAMs) or functionalized interfaces. The chemistry of ethynylpyridine derivatives on metal surfaces has been a subject of study, highlighting their role in creating structured molecular layers semanticscholar.org.

Furthermore, polymerization of this monomer, for instance through repetitive Sonogashira coupling reactions involving both the iodo and ethynyl groups, could lead to the formation of conjugated polymers. These materials, such as poly(2-ethynyl-N-iodopyridinium iodide), are investigated for their ionic conductivity and electro-optical properties researchgate.net. The properties of such polymers can be tuned by selecting appropriate co-monomers, offering a pathway to materials with tailored band gaps, conductivities, and photophysical responses for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The use of functionalized pyridines in advanced polymers and materials is a growing field of research mdpi.com.

Conjugated Systems for Optoelectronic Applications

The ethynyl (acetylenic) group is a key component in the construction of conjugated systems, which are the backbone of many organic optoelectronic materials. These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons, which is crucial for their electronic and optical properties.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org In principle, the 3-iodo and 2-ethynyl substituents on the pyridine ring of the target compound could undergo Sonogashira coupling reactions to create extended π-conjugated systems. soton.ac.ukresearchgate.net Such reactions are fundamental in the synthesis of polymers and oligomers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The pyridine ring itself, being an electron-deficient system, can be incorporated into donor-acceptor architectures to tune the material's band gap and charge transport properties. researchgate.net

Table 1: Potential Optoelectronic Properties Influenced by Structural Moieties of this compound

| Structural Moiety | Potential Influence on Optoelectronic Properties |

| Pyridine Ring | Electron-accepting nature, can be used to create donor-acceptor systems, influencing charge separation and transport. |

| Ethynyl Group | Provides rigidity and linearity to molecular structures, facilitates π-conjugation, and enables polymerization through coupling reactions. |

| Iodo Group | Can act as a leaving group in cross-coupling reactions to build larger conjugated systems. Its high atomic weight could also influence spin-orbit coupling, potentially leading to phosphorescence. |

| Hydroxyl Group | Can influence intermolecular interactions (e.g., hydrogen bonding), affecting solid-state packing and thin-film morphology. It can also be modified to tune solubility and electronic properties. |

Design of Molecular Wires and Nanoarchitectures

The concept of "molecular wires" involves single molecules or chains of molecules that can conduct an electrical current. researchgate.net The rigid, linear structure provided by the ethynyl group makes ethynyl-pyridine derivatives promising candidates for such applications. aau.dkamanote.com Oligomers or polymers synthesized from this compound could, in theory, form the basis for molecular-scale electronic components. The pyridine units within such a wire could modulate its conductive properties.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction (without clinical outcomes)

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's structure relates to its interaction with biological targets or its function in chemical systems. For this compound, SAR studies would focus on how each of its functional groups contributes to non-clinical molecular interactions.

Elucidation of Binding Modes (e.g., with enzymes, protein targets at a molecular level)

While clinical outcomes are excluded, understanding the binding of pyridine derivatives to proteins at a molecular level is a significant area of chemical research. The various functional groups of this compound would offer multiple points of interaction.

Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

Hydroxyl Group: Can act as both a hydrogen bond donor and acceptor.

Ethynyl Group: Can participate in π-stacking or hydrophobic interactions.

Iodine Atom: Can form halogen bonds, which are increasingly recognized as important non-covalent interactions in molecular recognition. acs.org

Studies on similar substituted pyridines have shown that modifications to the substituents can significantly alter binding affinity and selectivity for protein targets. nih.govnih.govnih.gov Computational modeling, such as molecular docking, could be employed to predict the binding modes of this compound with various protein active sites.

Mechanistic Probes in Biological Systems

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the cellular and molecular level. researchgate.netnih.govsemanticscholar.orgmdpi.com Pyridine-based fluorophores are a well-established class of probes. The extended conjugation that could be achieved by derivatizing the ethynyl and iodo groups of this compound could lead to compounds with interesting photophysical properties, such as large Stokes shifts and sensitivity to their local environment (e.g., polarity, pH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.